

Spectroscopic Analysis of 2-Methyl-3-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-pentanol

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-3-pentanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-Methyl-3-pentanol** ($C_6H_{14}O$), both 1H and ^{13}C NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of **2-Methyl-3-pentanol**, typically recorded in a deuterated solvent like CDCl₃, exhibits distinct signals for each unique proton environment.



Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz
-OH	~1.5-2.0	Broad Singlet	-
H3	~3.27	Multiplet	J(H3,H2) = 5.3, J(H3,H4a) = 3.8, J(H3,H4b) = 8.4
H2	~1.66	Multiplet	J(H2,CH ₃) = 6.8
H4a, H4b	~1.52, ~1.39	Multiplet	J(H4a,H4b) = 13.9, J(H4,H5) = 7.5
CH₃ (C5)	~0.96	Triplet	J(H5,H4) = 7.5
CH₃ (C1 & C2')	~0.91	Doublet	J(CH ₃ ,H2) = 6.8

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on concentration, solvent, and temperature.

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Atom	Chemical Shift (ppm)	
C3	~73.1	
C4	~33.7	
C2	~25.8	
C1	~18.5 (approx.)	
C2'	~17.5 (approx.)	
C5	~8.2	

1.3. Experimental Protocol for NMR Spectroscopy



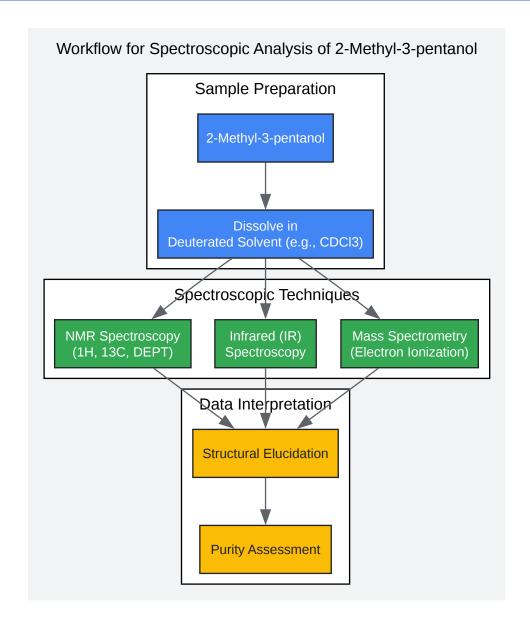




A standard protocol for obtaining NMR spectra of an alcohol like **2-Methyl-3-pentanol** is as follows:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the **2-Methyl-3-pentanol** sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1] The sample is then dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]
- Transfer to NMR Tube: The solution is carefully transferred to a 5 mm NMR tube using a
 pipette, ensuring no solid particles are present.[1][2]
- Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. For a ¹³C spectrum, both a proton-decoupled spectrum and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to aid in the assignment of carbon signals.[4] A "D₂O shake" can be performed to confirm the -OH peak in the ¹H NMR spectrum; adding a drop of D₂O will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal.[5][6][7]





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A logical workflow for the spectroscopic analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-3-pentanol** shows characteristic absorption bands.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Characteristics
~3600-3200	О-Н	Stretching	Strong, Broad
~2960-2870	С-Н	Stretching	Strong
~1465	С-Н	Bending	Medium
~1090	C-O	Stretching	Strong

The most prominent feature in the IR spectrum of an alcohol is the strong and broad O-H stretching band in the region of 3600-3200 cm⁻¹.[6][8]

2.1. Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample like **2-Methyl-3-pentanol**, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution.[9] If a solution is prepared, a solvent that has minimal interference in the regions of interest, such as carbon tetrachloride (CCl₄), is used.[9][10]
- Background Spectrum: A background spectrum of the salt plates (or the solvent) is recorded first.
- Sample Spectrum: The sample is then placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For **2-Methyl-3-pentanol**, the molecular ion peak ([M]⁺) would be at an m/z of 102.17.

3.1. Fragmentation Pattern

Alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alphacleavage and dehydration.[5][11]

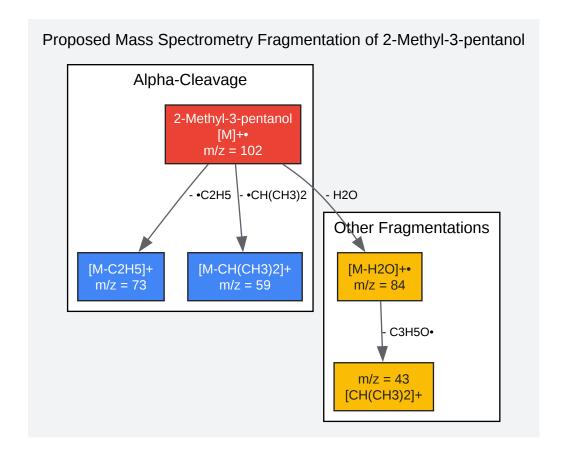


m/z Value	Proposed Fragment	Fragmentation Pathway
87	[M-CH ₃]+	Loss of a methyl radical
84	[M-H ₂ O] ⁺	Dehydration (loss of water)
73	[M-C ₂ H ₅] ⁺	Alpha-cleavage
59	[CH(OH)CH(CH ₃) ₂] ⁺	Alpha-cleavage
45	[CH(OH)CH₃] ⁺	Secondary fragmentation
43	[CH(CH ₃) ₂] ⁺	Isopropyl cation

3.2. Experimental Protocol for Mass Spectrometry

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]+).[12]
- Fragmentation: The molecular ions are high-energy species and often fragment into smaller, more stable ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.





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A proposed fragmentation pathway for **2-Methyl-3-pentanol** in mass spectrometry.

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